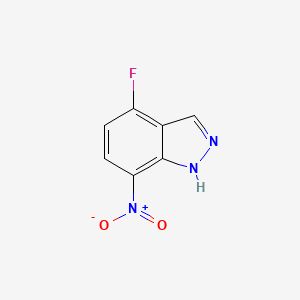

4-fluoro-7-nitro-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-7-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN3O2/c8-5-1-2-6(11(12)13)7-4(5)3-9-10-7/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVMZDSQFDHLYSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NNC2=C1[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363404 | |

| Record name | 4-fluoro-7-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866144-02-7 | |

| Record name | 4-fluoro-7-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-7-nitro-1H-indazole: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-fluoro-7-nitro-1H-indazole, a key heterocyclic building block in modern medicinal chemistry. The document details its synthesis, spectroscopic characterization, reactivity, and notable applications, particularly in the development of kinase inhibitors. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidation of critical data and methodologies to facilitate its effective use in synthetic chemistry and pharmaceutical research.

Introduction

Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core of numerous biologically active molecules.[1][2] The indazole scaffold, a fusion of a benzene and a pyrazole ring, is a bioisostere of indole and is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2] Among the various substituted indazoles, this compound has emerged as a particularly valuable intermediate.[3]

The strategic placement of a fluorine atom at the 4-position and a nitro group at the 7-position imparts unique chemical properties and reactivity to the indazole core. The fluorine atom can enhance metabolic stability and binding affinity through favorable interactions with target proteins, while the nitro group serves as a versatile synthetic handle for further functionalization, often being a precursor to an amino group.[3][4] This guide will delve into the core chemical properties of this important molecule.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in research and development.

General Properties

The general physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 866144-02-7 | [1][2][5] |

| Molecular Formula | C₇H₄FN₃O₂ | [2][5] |

| Molecular Weight | 181.12 g/mol | [2] |

| Appearance | Pale brown solid | [6] |

| Melting Point | 190-192 °C | [2][6] |

| Boiling Point | 389.9 ± 22.0 °C at 760 mmHg | [2] |

| Storage | 2-8°C, sealed, dry | [2][6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in the molecule. The expected chemical shifts for this compound in DMSO-d₆ are detailed below.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~8.4 | s | |

| H-5 | ~7.9 | dd | J(H-F) ≈ 10, J(H-H) ≈ 8 |

| H-6 | ~7.4 | t | J(H-H) ≈ 8 |

| NH | ~14.0 | br s |

Note: These are predicted values based on known substituent effects and data from similar compounds. Experimental data should be used for confirmation.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides insight into the carbon framework of the molecule. The predicted chemical shifts are as follows:

| Carbon | Chemical Shift (δ, ppm) |

| C-3 | ~135 |

| C-3a | ~120 |

| C-4 | ~155 (d, ¹J(C-F) ≈ 250 Hz) |

| C-5 | ~115 (d, ²J(C-F) ≈ 20 Hz) |

| C-6 | ~125 |

| C-7 | ~140 |

| C-7a | ~130 |

Note: These are predicted values. The carbon attached to the fluorine (C-4) will exhibit a large coupling constant.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 | N-H stretch |

| ~1530, ~1350 | N-O stretch (nitro group) |

| ~1250 | C-F stretch |

| ~1620, ~1500 | C=C stretch (aromatic) |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the expected molecular ion peak [M]⁺ would be observed at m/z = 181.02.

Synthesis of this compound

The synthesis of this compound is a critical process for its availability in research. A common synthetic route involves the cyclization of a substituted o-toluidine derivative.

Synthetic Protocol

A representative synthesis of this compound is outlined below. This protocol is based on established methods for the synthesis of substituted indazoles.

Caption: Key reactions of this compound.

Nucleophilic Aromatic Substitution

The fluorine atom at the 4-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group. This allows for the introduction of various nucleophiles at this position, further expanding the synthetic utility of this scaffold.

Applications in Drug Discovery

This compound is a valuable building block in the synthesis of a variety of pharmacologically active compounds, most notably kinase inhibitors.

Kinase Inhibitors

The indazole scaffold is a common motif in many kinase inhibitors, where it often serves as a hinge-binding element. The 7-amino group, derived from the reduction of the nitro group in this compound, is frequently used as a point of attachment for side chains that occupy the solvent-exposed region of the kinase active site.

Other Therapeutic Areas

Beyond oncology, indazole derivatives have shown promise in a range of other therapeutic areas, including the treatment of inflammatory diseases and neurological disorders. [7]The unique substitution pattern of this compound makes it an attractive starting material for the exploration of novel chemical space in these areas.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS). [1]

Conclusion

This compound is a strategically important heterocyclic building block with a unique combination of functional groups that impart valuable chemical properties for drug discovery. Its synthesis is well-established, and its reactivity allows for diverse functionalization, making it a versatile intermediate for the preparation of complex molecular architectures. The continued exploration of the chemistry of this and related indazole derivatives is expected to lead to the discovery of new and improved therapeutic agents.

References

- MySkinRecipes. (n.d.). This compound.

- (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.

- (2024). Indazole compounds as pkmyt1 kinase inhibitors.

- (2006). 1H-indazole compound.

- (2007).

- LookChem. (n.d.). 4-FLUORO (1H)INDAZOLE.

- Beilstein Journals. (n.d.). Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF)

- CymitQuimica. (n.d.). This compound.

- (1976). Process for the preparation of substituted indazoles.

- (2022). 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.

- ChemicalBook. (n.d.). Indazole(271-44-3) 1H NMR spectrum.

- (2025).

- (2013). Synthesis method of indazole compound.

- The Royal Society of Chemistry. (n.d.).

- Fisher Scientific. (n.d.).

- PubChem. (n.d.). 7-Nitroindazole.

- Ossila. (n.d.). 4-Fluoro-1H-indazole | CAS Number 341-23-1.

- (2018). Method for preparing 1H-indazole derivative.

- (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central.

- MySkinRecipes. (n.d.). This compound.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Sigma-Aldrich. (n.d.). 7-Nitroindazole = 98 2942-42-9.

- Organic Chemistry Portal. (n.d.). Indazole synthesis.

- CymitQuimica. (n.d.). This compound.

- ResearchG

- PubChem. (n.d.).

- ResearchGate. (n.d.). Partial 1H NMR spectra of 4e in DMSO-d6 in which peaks are assigned to....

- (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- ChemicalBook. (n.d.). 7-FLUORO INDAZOLE synthesis.

- ChemUniverse. (n.d.). This compound [P78622].

- Parchem. (n.d.). This compound (Cas 866144-02-7).

- ChemicalBook. (n.d.). 866144-02-7(4-FLUORO-7-NITRO INDAZOLE) Product Description.

- (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.

- (2011). Method of synthesizing 1H-indazole compounds.

- Taylor & Francis. (n.d.). Indazole – Knowledge and References.

- (2019). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- (2009).

- ResearchGate. (n.d.). (PDF) Crystal structure of 4,5-dinitro-1H-imidazole.

- Wikipedia. (n.d.). 7-Nitroindazole.

- CDH Fine Chemical. (n.d.).

Sources

- 1. fishersci.com [fishersci.com]

- 2. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. rsc.org [rsc.org]

- 5. CN103319410A - Synthesis method of indazole compound - Google Patents [patents.google.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis of 4-fluoro-7-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for 4-fluoro-7-nitro-1H-indazole, a key heterocyclic building block in modern medicinal chemistry. The strategic incorporation of fluorine and nitro functionalities into the indazole scaffold can significantly modulate the physicochemical and pharmacokinetic properties of bioactive molecules, making this compound a valuable intermediate in drug discovery programs targeting a range of therapeutic areas.[1] This document offers a detailed, step-by-step protocol, an analysis of the underlying reaction mechanisms, and expert insights into the critical parameters for a successful synthesis.

Introduction: The Significance of Fluorinated and Nitrated Indazoles in Drug Discovery

The indazole nucleus is a privileged scaffold in medicinal chemistry, present in a variety of approved drugs and clinical candidates.[2] Its unique electronic properties and ability to participate in various intermolecular interactions contribute to its versatility as a pharmacophore. The introduction of a fluorine atom can enhance metabolic stability, improve membrane permeability, and increase binding affinity by participating in favorable electrostatic interactions.[3] Concurrently, the nitro group, a strong electron-withdrawing moiety, can serve as a handle for further functionalization or as a key pharmacophoric element itself, for instance, in the development of hypoxia-activated prodrugs. The combination of these two functionalities in this compound creates a versatile platform for the synthesis of novel therapeutic agents.

Proposed Synthetic Pathway: A Scientifically Grounded Approach

The proposed synthetic transformation is outlined below:

Caption: Simplified mechanism of indazole formation.

1. Diazotization: In the presence of an acid, sodium nitrite is converted to nitrous acid (HONO), which then forms the nitrosonium ion (NO⁺), a potent electrophile. The amino group of the 3-fluoro-2-methyl-6-nitroaniline attacks the nitrosonium ion, and after a series of proton transfers and loss of water, a diazonium salt is formed.

2. Intramolecular Cyclization: The diazonium group is a good leaving group (as N₂ gas). However, in this specific case of indazole formation from an ortho-methylaniline, the reaction proceeds via an intramolecular cyclization where the nitrogen of the diazonium group attacks the methyl group, leading to the formation of the five-membered pyrazole ring. The presence of the electron-withdrawing nitro and fluoro groups can influence the reactivity of the aromatic ring and the stability of the intermediates.

3. Aromatization: The final step involves the loss of a proton from the methyl group to restore aromaticity, yielding the stable 1H-indazole ring system.

Safety Considerations

-

Diazonium Salts: Diazonium salts can be explosive when isolated in a dry state. The in-situ generation and consumption in this one-pot procedure mitigate this risk. However, it is crucial to maintain the recommended temperature control.

-

Nitrosating Agents: Sodium nitrite and nitrous acid are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Solvents and Reagents: Acetic acid is corrosive. Standard laboratory safety practices should be followed when handling all chemicals.

Conclusion

The synthesis of this compound presented in this guide offers a direct and efficient method for accessing this valuable building block. By leveraging a well-understood reaction mechanism and adapting established protocols, researchers can reliably produce this compound for their drug discovery and development endeavors. The strategic placement of the fluoro and nitro substituents provides a versatile handle for further chemical modifications, opening avenues for the creation of novel and potent therapeutic agents.

References

- MySkinRecipes. This compound. Accessed January 11, 2026.

- ChemicalBook. 4-Nitro-1H-indazole synthesis. Accessed January 11, 2026.

- Shaikh, R. A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(1), 23-45.

- Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(15), 10883–10888.

- Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(14), 5955–5964.

- Ossila. 4-Fluoro-1H-indazole | CAS Number 341-23-1. Accessed January 11, 2026.

- Guidechem. What is the synthesis of 7-Fluoro Indazole? - FAQ. Accessed January 11, 2026.

- Google Patents.

- BLD Pharm. 3-Fluoro-2-methyl-6-nitroaniline. Accessed January 11, 2026.

Sources

4-fluoro-7-nitro-1H-indazole molecular weight and formula

An In-Depth Technical Guide to 4-fluoro-7-nitro-1H-indazole: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its unique structural features, including a fluorinated benzene ring fused to a nitro-substituted pyrazole, make it a valuable scaffold for the synthesis of targeted therapeutic agents. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the nitro group offers a handle for further chemical modification and can participate in key binding interactions. This guide provides a comprehensive overview of the physicochemical properties, a plausible synthetic route with detailed protocols, and the applications of this compound in modern drug discovery, particularly in the development of kinase inhibitors.

Introduction to a Key Heterocyclic Scaffold

Indazole derivatives are a cornerstone in medicinal chemistry, recognized for their diverse biological activities, which include anti-tumor, anti-inflammatory, and antibacterial properties[1][2]. The indazole nucleus is a bioisostere of indole, allowing it to mimic the natural amino acid tryptophan and interact with a variety of biological targets[3]. The molecule at the center of this guide, this compound, is a synthetic derivative designed to leverage the advantageous properties of both the indazole core and specific functional group substitutions.

The strategic placement of a fluorine atom and a nitro group significantly influences the molecule's electronic and steric properties:

-

The Role of Fluorine: The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[4]. Its high electronegativity can modulate the acidity (pKa) of nearby protons, alter molecular conformation, and block sites of metabolism, often leading to improved pharmacokinetic profiles such as increased half-life and better central nervous system penetration[4].

-

The Influence of the Nitro Group: The strongly electron-withdrawing nitro group can polarize the aromatic system, influencing its reactivity and potential to form hydrogen bonds or other electrostatic interactions within a protein's active site. It also serves as a versatile chemical handle that can be reduced to an amine, enabling a wide array of subsequent chemical transformations for structure-activity relationship (SAR) studies.

This combination of features makes this compound a sought-after intermediate for creating complex molecules, especially in the pursuit of kinase inhibitors for oncology and neurological disorders[5].

Physicochemical and Structural Properties

This compound is typically supplied as a solid, ranging in color from pale brown to yellow[6]. Its core identity is defined by its molecular formula and weight, which are consistently reported across chemical suppliers.

Table 1: Core Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄FN₃O₂ | [7][8][9][10] |

| Molecular Weight | 181.12 g/mol | [5][6][8] |

| CAS Number | 866144-02-7 | [7][8][9] |

| Appearance | Solid, Pale brown solid | [6][7] |

| Melting Point | 190-192 °C | [5][6] |

| Boiling Point | 389.9 ± 22.0 °C at 760 mmHg | [5] |

| Purity | Typically ≥97% | [7][9][11] |

| Storage Conditions | 2-8°C, keep sealed and dry | [5][6] |

Below is the 2D chemical structure of this compound.

Caption: 2D structure of this compound.

Synthesis Pathway and Experimental Protocol

While specific proprietary synthesis methods may vary, a plausible and chemically sound route to this compound can be derived from established indazole synthesis methodologies, such as those involving cyclization of substituted anilines[12]. A likely starting material would be 2-fluoro-6-methyl-3-nitroaniline. The synthesis proceeds via a diazotization followed by intramolecular cyclization.

Proposed Synthetic Workflow

The transformation involves converting the primary amine of the substituted aniline into a diazonium salt, which then undergoes spontaneous cyclization to form the indazole ring system. This approach is efficient for constructing the bicyclic core.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative example based on similar transformations[12]. Researchers must adapt it based on laboratory conditions and scale, adhering to all safety guidelines.

Objective: To synthesize this compound from 2-fluoro-6-methyl-3-nitroaniline.

Materials:

-

2-fluoro-6-methyl-3-nitroaniline

-

Sodium nitrite (NaNO₂)

-

Glacial acetic acid

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask and standard glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-6-methyl-3-nitroaniline (1 equivalent) in glacial acetic acid. Cool the resulting solution to 0 °C using an ice bath.

-

Diazotization: Prepare a solution of sodium nitrite (1.5 equivalents) in a minimal amount of deionized water. Add this aqueous sodium nitrite solution dropwise to the stirred aniline solution at 0 °C. Maintain vigorous stirring.

-

Causality: The cold temperature is critical to prevent the premature decomposition of the unstable diazonium salt intermediate. Acetic acid provides the necessary acidic medium for the formation of nitrous acid (HNO₂), the diazotizing agent.

-

-

Cyclization: After the complete addition of the sodium nitrite solution, allow the reaction mixture to slowly warm to room temperature. Continue stirring overnight.

-

Causality: As the temperature rises, the diazonium salt undergoes an intramolecular electrophilic aromatic substitution, where the diazonium group attacks the carbon bearing the methyl group, which is subsequently eliminated, leading to the formation of the pyrazole ring and the stable indazole product.

-

-

Isolation and Purification: Quench the reaction by pouring the mixture into a beaker of ice water. A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove residual acid and salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final this compound as a solid.

Self-Validation: The identity and purity of the synthesized compound must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis, comparing the results to reference data.

Applications in Drug Discovery and Chemical Biology

The primary application of this compound is as a key intermediate in the synthesis of high-value pharmaceutical compounds[5]. Its structure is particularly suited for the development of kinase inhibitors.

Scaffold for Kinase Inhibitors

Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Many kinase inhibitors are designed to compete with ATP for binding in the enzyme's active site. The indazole core of this compound is an excellent "hinge-binder," capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition.

Caption: Role of the indazole scaffold in a generic kinase active site.

The fluorine and nitro groups further enhance its utility[5]:

-

Binding Selectivity: The fluorine atom can engage in favorable orthogonal multipolar interactions (e.g., with backbone carbonyls) or occupy small hydrophobic pockets, fine-tuning the inhibitor's selectivity for a specific kinase over others.

-

Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, increasing the drug's half-life and bioavailability.

-

Vector for Growth: The nitro group can be chemically modified to introduce larger functional groups (R-groups) that can extend into other regions of the ATP binding site, such as the hydrophobic pocket or the solvent-exposed region, to further increase potency and selectivity[5].

Safety, Handling, and Storage

As a nitroaromatic compound, this compound should be handled with appropriate care in a well-ventilated chemical fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. Nitro compounds can be toxic and may cause irritation upon contact with skin or eyes[13].

For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry environment, typically between 2-8°C, away from light and sources of ignition[5][6].

Conclusion

This compound stands out as a highly valuable and strategically designed building block for modern medicinal chemistry. Its combination of a proven heterocyclic core with functionality-enhancing fluorine and nitro groups provides a robust platform for developing next-generation targeted therapies. The insights into its properties, synthesis, and application presented in this guide underscore its importance for researchers and scientists dedicated to the field of drug discovery, offering a solid foundation for its use in creating novel and effective therapeutic agents.

References

-

This compound. MySkinRecipes. [Link]

-

This compound [P78622]. ChemUniverse. [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. [Link]

-

Fluorine in drug discovery: Role, design and case studies. Preprints.org. [Link]

-

This compound, 98% Purity, C7H4FN3O2, 1 gram. CP Lab Safety. [Link]

-

7-Nitroindazole | C7H5N3O2. PubChem. [Link]

-

7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure. ResearchGate. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. This compound [myskinrecipes.com]

- 6. 866144-02-7 CAS MSDS (4-FLUORO-7-NITRO INDAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. scbt.com [scbt.com]

- 9. chemuniverse.com [chemuniverse.com]

- 10. parchem.com [parchem.com]

- 11. This compound | CymitQuimica [cymitquimica.com]

- 12. 4-Nitro-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 13. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]

solubility of 4-fluoro-7-nitro-1H-indazole in organic solvents

An In-Depth Technical Guide Solubility Profile of 4-fluoro-7-nitro-1H-indazole: A Guide for Pharmaceutical Development

Abstract this compound is a key heterocyclic building block in medicinal chemistry, frequently utilized as an intermediate in the synthesis of kinase inhibitors and other targeted therapeutics.[1] A thorough understanding of its solubility in various organic solvents is paramount for optimizing synthetic reaction conditions, developing robust purification protocols, and enabling efficient process scale-up. This technical guide provides a comprehensive analysis of the predicted solubility characteristics of this compound based on its physicochemical properties and data from structurally related analogues. Furthermore, it details a rigorous, field-proven experimental protocol for the quantitative determination of its solubility, ensuring researchers can generate reliable and reproducible data to support their drug discovery and development endeavors.

Introduction: The Strategic Importance of Solubility Data

In the trajectory of drug development, the physical properties of an active pharmaceutical ingredient (API) or its intermediates are as critical as its biological activity. Solubility, in particular, governs the efficiency of chemical reactions, the feasibility of purification by crystallization, and the choice of analytical methodologies. For a key intermediate like this compound, whose structure is designed to impart specific binding and metabolic properties, a well-defined solubility profile is essential.[1] It allows chemists to select appropriate solvent systems that ensure homogeneity in reaction mixtures, prevent premature precipitation of materials, and maximize yield and purity during isolation. This guide serves as a foundational resource for scientists, providing both theoretical predictions and a practical framework for the empirical measurement of this critical parameter.

Physicochemical Profile of this compound

The solubility behavior of a molecule is intrinsically linked to its structure. The key physicochemical properties of this compound are summarized below, providing the basis for solubility prediction.

| Property | Value | Source |

| CAS Number | 866144-02-7 | [1][2] |

| Molecular Formula | C₇H₄FN₃O₂ | [1][2] |

| Molecular Weight | 181.12 g/mol | [1][2] |

| Melting Point | 190-192 °C | [1][3] |

| Appearance | Pale brown solid | [3] |

| Storage Conditions | 2-8°C, sealed, dry | [1][3] |

Molecular Structure Analysis: The structure of this compound contains several functional groups that dictate its polarity and potential for intermolecular interactions:

-

Indazole Core: A bicyclic aromatic system that provides a rigid, somewhat nonpolar backbone.

-

N-H Group: The pyrazole-like proton is a hydrogen bond donor, enabling interaction with protic and polar aprotic solvents.

-

Nitro Group (-NO₂): A strongly electron-withdrawing and highly polar group that significantly increases the molecule's overall polarity and can act as a hydrogen bond acceptor.

-

Fluorine Atom (-F): An electronegative atom that contributes to the local dipole moment of the molecule.

Based on this structure, the molecule is decidedly polar. Therefore, its solubility is expected to be poor in nonpolar solvents and favorable in polar solvents, particularly those capable of accepting hydrogen bonds.

Predicted Solubility Profile and Analogue Data

While specific quantitative solubility data for this compound is not extensively published, a reliable profile can be predicted by applying the "like dissolves like" principle and by examining data from structurally similar nitroindazole compounds.[4][5]

Theoretical Prediction:

-

High Solubility Expected: In polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which can effectively solvate the polar nitro group and accept a hydrogen bond from the indazole N-H.

-

Moderate Solubility Expected: In polar protic solvents like ethanol and methanol, and other polar aprotic solvents like acetone and acetonitrile. These solvents can engage in hydrogen bonding, but their overall solvating power for this specific structure may be less than that of DMSO or DMF.

-

Low to Negligible Solubility Expected: In nonpolar solvents such as hexanes, cyclohexane, and toluene, which lack the polarity and hydrogen bonding capability to overcome the crystal lattice energy of this polar solid.

-

Aqueous Solubility: Expected to be very low due to the predominantly organic and aromatic character of the molecule, though the polar groups may impart slight solubility.

Supporting Data from Analogous Compounds: The following table summarizes available solubility data for compounds with high structural similarity, reinforcing the predicted profile.

| Compound | Solvent | Reported Solubility | Source |

| 7-Nitroindazole | DMSO | Soluble to 100 mM | [6][7] |

| Ethanol | Soluble to 20 mM | [6][7] | |

| 3-Methyl-6-nitroindazole | DMF | Highest solubility among tested solvents | [8] |

| Water | Lowest solubility among tested solvents | [8] | |

| 4-Fluoro-1H-indazole | DMSO | Slightly Soluble | [9] |

| Methanol | Slightly Soluble | [9] |

The data consistently show that polar aprotic solvents like DMSO and DMF are excellent solvents for nitroindazoles, while water is a poor solvent.[6][7][8] This trend strongly suggests that this compound will follow a similar pattern.

Gold-Standard Protocol for Quantitative Solubility Determination

To move from prediction to empirical fact, a robust and reproducible experimental method is required. The equilibrium shake-flask method is the industry gold standard for determining the thermodynamic solubility of a solid in a solvent.

Causality Behind the Method: This protocol is designed to be a self-validating system. By using an excess of the solid and allowing sufficient time for equilibration, the resulting solution is, by definition, saturated. This ensures that the measured concentration represents the true thermodynamic solubility at the specified temperature, not a kinetic or supersaturated state.

Equipment and Reagents

-

Solute: this compound, crystalline solid.

-

Solvents: High-purity (e.g., HPLC grade) organic solvents of interest.

-

Vials: Glass vials with screw caps and PTFE-lined septa (e.g., 4 mL or 20 mL).

-

Agitation Device: Orbital shaker or rotator placed in a temperature-controlled incubator.

-

Filtration: Syringes and 0.22 µm chemically-resistant syringe filters (e.g., PTFE).

-

Analytical Balance: For accurate weighing of solute and for gravimetric analysis.

-

Quantification Instrument: HPLC-UV system or a UV-Vis spectrophotometer.

-

Volumetric Glassware: For preparation of standards and dilutions.

Step-by-Step Experimental Procedure

-

Preparation: Add a precisely weighed excess amount of this compound to a series of vials. An amount that is visually in excess after equilibration (e.g., 10-20 mg per 1 mL of solvent) is a good starting point.

-

Solvent Addition: Add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on the shaker inside a temperature-controlled incubator set to a standard temperature (e.g., 25 °C). Agitate the slurries for a period sufficient to ensure equilibrium is reached, typically 24 to 72 hours.

-

Phase Separation: After equilibration, let the vials stand undisturbed in the incubator for at least 2 hours to allow excess solid to settle.

-

Filtration: Carefully draw the supernatant into a syringe, avoiding the solid material at the bottom. Attach a 0.22 µm syringe filter and discard the first portion of the filtrate (e.g., 0.2-0.5 mL) to saturate the filter membrane and avoid adsorption effects. Collect the remaining clear, saturated solution into a clean vial. This filtration step is critical to ensure no solid particulates are carried over, which would artificially inflate the measured concentration.

-

Dilution: Accurately dilute a known volume of the saturated filtrate with a suitable solvent (often the same solvent or a mobile phase component) to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV. Determine the concentration by comparing the instrument response against a pre-prepared calibration curve of known concentrations.

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Report the final value in standard units such as mg/mL or mmol/L (mM).

Solubility (mg/mL) = Concentration from Calibration Curve (mg/mL) × Dilution Factor

Visualized Workflows and Relationships

Diagrams provide a clear, at-a-glance understanding of complex processes and relationships.

Caption: Workflow for the Equilibrium Shake-Flask Solubility Determination.

Caption: Intermolecular forces driving solubility in different solvent classes.

Conclusion

While published quantitative data is scarce, a strong, theoretically-sound prediction can be made for the solubility of this compound. It is expected to be highly soluble in polar aprotic solvents like DMSO and DMF, moderately soluble in polar protic solvents, and poorly soluble in nonpolar media. This profile is consistent with its highly polar molecular structure and is strongly supported by solubility data from close structural analogues. For researchers requiring precise quantitative data for process modeling, reaction design, or purification development, the detailed equilibrium shake-flask protocol provided in this guide offers a reliable and authoritative method for its determination. Adherence to this methodology will ensure the generation of high-quality, reproducible data crucial for advancing pharmaceutical development projects.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- This compound - MySkinRecipes. (n.d.).

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- Solubility of Organic Compounds. (2023, August 31).

- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. (2024, November 19).

- 3-Methyl-6-nitroindazole CAS#: 6494-19-5 - ChemicalBook. (n.d.).

- This compound | CymitQuimica. (n.d.).

- 4-FLUORO (1H)INDAZOLE - LookChem. (n.d.).

- 866144-02-7(4-FLUORO-7-NITRO INDAZOLE) Product Description - ChemicalBook. (n.d.).

- 7-Nitroindazole | 2942-42-9 - ChemicalBook. (n.d.).

- 7-Nitroindazole CAS#: 2942-42-9 - ChemicalBook. (n.d.).

- This compound | CAS 866144-02-7 | SCBT. (n.d.).

- This compound (Cas 866144-02-7) - Parchem. (n.d.).

Sources

- 1. This compound [myskinrecipes.com]

- 2. scbt.com [scbt.com]

- 3. 866144-02-7 CAS MSDS (4-FLUORO-7-NITRO INDAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chem.ws [chem.ws]

- 5. youtube.com [youtube.com]

- 6. 7-Nitroindazole | 2942-42-9 [amp.chemicalbook.com]

- 7. 7-Nitroindazole CAS#: 2942-42-9 [m.chemicalbook.com]

- 8. 3-Methyl-6-nitroindazole CAS#: 6494-19-5 [m.chemicalbook.com]

- 9. 4-FLUORO (1H)INDAZOLE|lookchem [lookchem.com]

Spectroscopic Profile of 4-Fluoro-7-Nitro-1H-Indazole: A Technical Guide

Introduction to 4-Fluoro-7-Nitro-1H-Indazole

This compound is a heterocyclic aromatic compound with the molecular formula C₇H₄FN₃O₂ and a molecular weight of approximately 181.12 g/mol .[1][2][3][4] Its structure, featuring an indazole core substituted with a fluorine atom and a nitro group, makes it a valuable building block in medicinal chemistry. These functional groups are known to modulate the electronic and pharmacokinetic properties of molecules, making this compound a key intermediate in the synthesis of bioactive agents, particularly kinase inhibitors for neurological and oncological research.[1] The compound is typically a solid with a melting point in the range of 190-192 °C.[1][5]

The structural characterization of such molecules is fundamental to ensuring their purity and confirming their identity before use in further synthetic steps. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Atom Numbering

For clarity in the discussion of spectral data, the standard IUPAC numbering system for the 1H-indazole ring is employed.

Figure 1: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR data are based on the analysis of substituent effects on the indazole core.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals for the three aromatic protons and the N-H proton of the indazole ring. The fluorine atom at C4 and the nitro group at C7 will significantly influence the chemical shifts and coupling patterns of the aromatic protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~13.5 - 14.5 | br s | - | 1H | N1-H |

| ~8.5 - 8.7 | d | J(H,H) ≈ 8.0 | 1H | H5 |

| ~8.3 - 8.5 | s | - | 1H | H3 |

| ~7.4 - 7.6 | dd | J(H,H) ≈ 8.0, J(H,F) ≈ 4.0 | 1H | H6 |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz. Note: These are predicted values and may vary based on experimental conditions.

Interpretation:

-

N1-H: The proton on the nitrogen of the indazole ring is expected to be a broad singlet at a downfield chemical shift due to its acidic nature and potential for hydrogen bonding.

-

H5: This proton is adjacent to the electron-withdrawing nitro group and is expected to be the most deshielded of the aromatic protons, appearing as a doublet due to coupling with H6.

-

H3: The proton at the 3-position is typically a singlet in 1H-indazoles.

-

H6: This proton will be split into a doublet of doublets due to coupling with both the adjacent H5 proton and the fluorine atom at C4.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The carbon atoms attached to the fluorine and nitro groups will show characteristic chemical shifts and, in the case of C4, a large coupling constant with the fluorine atom.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~155 - 160 (d, ¹J(C,F) ≈ 240-250 Hz) | C4 |

| ~145 - 150 | C7 |

| ~140 - 145 | C7a |

| ~135 - 140 | C3 |

| ~125 - 130 | C5 |

| ~120 - 125 | C3a |

| ~110 - 115 (d, ²J(C,F) ≈ 20-25 Hz) | C6 |

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz. Note: These are predicted values. The carbon attached to fluorine (C4) will appear as a doublet with a large coupling constant.

Interpretation:

-

C4: The carbon directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹J(C,F)).

-

C7: The carbon attached to the nitro group will be significantly deshielded.

-

C6: This carbon will show a smaller two-bond coupling to the fluorine atom (²J(C,F)).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are listed below.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching |

| 3100 - 3000 | Medium | C-H stretching (aromatic) |

| ~1620 | Medium | C=C stretching (aromatic) |

| 1520 - 1480 | Strong | Asymmetric NO₂ stretching |

| 1350 - 1320 | Strong | Symmetric NO₂ stretching |

| 1250 - 1150 | Strong | C-F stretching |

| ~750 | Strong | C-H out-of-plane bending |

Sample Preparation: KBr pellet or ATR. Note: These are predicted values.

Interpretation:

-

The broad band in the high-frequency region is characteristic of the N-H stretching vibration.

-

The strong absorptions around 1500 cm⁻¹ and 1335 cm⁻¹ are indicative of the asymmetric and symmetric stretching of the nitro group, respectively.

-

A strong band in the 1250-1150 cm⁻¹ region is expected for the C-F bond stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 181 | High | [M]⁺ (Molecular Ion) |

| 151 | Medium | [M - NO]⁺ |

| 135 | Medium | [M - NO₂]⁺ |

| 108 | Medium | [M - NO₂ - HCN]⁺ |

Ionization Method: Electron Ionization (EI). Note: Fragmentation patterns are predicted and may vary.

Interpretation:

-

The molecular ion peak [M]⁺ at m/z 181 would confirm the molecular weight of the compound.

-

Common fragmentation pathways for nitroaromatic compounds include the loss of NO (30 amu) and NO₂ (46 amu).

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above for a solid organic compound like this compound.

Figure 2: General workflow for spectroscopic analysis.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[6]

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm), a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[6]

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

IR Spectroscopy (ATR Method)

-

Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record the sample spectrum. Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) can improve the signal-to-noise ratio.[6]

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.[6]

Mass Spectrometry (EI Method)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).[6]

-

Method of Introduction: Introduce the sample into the mass spectrometer, often via direct insertion probe for solids or after passing through a gas chromatograph (GC-MS).

-

Data Acquisition: The sample is ionized in the gas phase by a beam of high-energy electrons (typically 70 eV). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of ion abundance versus m/z.

Conclusion

The predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data presented in this guide provide a comprehensive spectroscopic profile of this compound. This information is invaluable for the unambiguous identification and characterization of this compound in a research and development setting. While these are predicted values, they are based on well-established principles and provide a strong foundation for interpreting experimental data.

References

-

MySkinRecipes. This compound. Available from: [Link]

-

The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available from: [Link]

-

ChemUniverse. This compound [P78622]. Available from: [Link]

-

ResearchGate. FT-IR, FT-Raman, NMR Spectra and DFT Simulations of 4-(4-Fluoro-Phenyl)-1H-Imidazole | Request PDF. Available from: [Link]

-

ResearchGate. FT-IR, FT-Raman, NMR spectra and DFT simulations of 4-(4-fluoro-phenyl)-1H-imidazole. Available from: [Link]

-

Nine Chongqing Chemdad Co., Ltd. 4-FLUORO-7-NITRO INDAZOLE. Available from: [Link]

-

MySkinRecipes. This compound. Available from: [Link]

-

PubMed Central (PMC). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available from: [Link]

-

PubChem. 7-Nitroindazole. Available from: [Link]

Sources

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Mechanism of Action of 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) as a Fluorogenic Probe

Abstract

This technical guide provides a comprehensive overview of the mechanism of action for 4-fluoro-7-nitro-2,1,3-benzoxadiazole, commonly known as NBD-F. While the query specified 4-fluoro-7-nitro-1H-indazole, the vast body of scientific literature points to NBD-F, a structurally related benzofurazan, as the compound widely utilized for its fluorogenic properties in biological research. This guide will clarify the nomenclature, delve into the core chemical mechanism, and provide practical insights and protocols for its application. We will explore its function not as a classical pharmacological agent, but as a sophisticated chemical tool whose "mechanism of action" lies in its covalent modification of biological molecules, enabling their detection and quantification.

Introduction and Clarification of Nomenclature

In the field of biochemical analysis and cellular imaging, precise molecular tools are indispensable. Among these, fluorogenic reagents, which become fluorescent upon reacting with a target, offer high sensitivity and specificity. A prominent member of this class is 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F).

It is crucial to distinguish NBD-F from this compound[1][2][3]. While both are heterocyclic compounds containing fluoro and nitro groups, their core ring structures differ. This compound is primarily described as an intermediate in the synthesis of pharmaceuticals, such as kinase inhibitors[1][4][5]. Its inherent biological mechanism of action is not extensively characterized in the public domain. In contrast, NBD-F is a well-established and widely used fluorogenic probe[6][7]. Given the overlap in naming and the extensive literature on NBD-F's application as a derivatizing agent, this guide will focus on the mechanism of action of NBD-F.

NBD-F itself is a non-fluorescent molecule. Its utility stems from its ability to covalently react with primary and secondary amines, as well as thiols, to yield highly fluorescent and stable adducts[6][7][8]. This reaction forms the basis of its application in a multitude of analytical techniques.

Core Mechanism of Action: Nucleophilic Aromatic Substitution

The primary mechanism of action of NBD-F is a nucleophilic aromatic substitution (SNAr) reaction. The benzoxadiazole ring is highly electron-deficient due to the strong electron-withdrawing effects of the nitro group and the heterocyclic ring system. This renders the fluorine-bearing carbon atom at position 4 highly electrophilic and susceptible to attack by nucleophiles.

The reaction proceeds as follows:

-

Nucleophilic Attack: A nucleophilic group, such as the lone pair of electrons on the nitrogen of an amine or the sulfur of a thiol, attacks the carbon atom bonded to the fluorine atom.

-

Formation of a Meisenheimer Complex: This attack leads to the formation of a transient, negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance across the electron-deficient ring system.

-

Departure of the Leaving Group: The complex then collapses with the expulsion of the fluoride ion, a good leaving group, to restore the aromaticity of the ring.

-

Formation of a Fluorescent Adduct: The final product is a stable, fluorescent NBD-amine or NBD-thioether derivative.[9]

This reaction is highly efficient and proceeds under mild conditions, making it suitable for use with sensitive biological samples.[10][11] The resulting NBD-labeled compounds are intensely colored and exhibit strong fluorescence in the green region of the spectrum.[11]

Reactivity with Amines vs. Thiols

NBD-F reacts with both primary and secondary amines and thiols.[9] The reactivity is pH-dependent, as the nucleophile must be in its deprotonated state (e.g., -NH₂ or -S⁻) to be effective. Therefore, the reaction is typically carried out in a slightly basic buffer (pH 8-10)[11][12].

-

Amines: The reaction with primary and secondary amines yields stable NBD-amino derivatives with excitation maxima around 465-485 nm and emission maxima around 535-540 nm.[7] This makes NBD-F an excellent tool for the derivatization of amino acids, peptides, and proteins for analysis by high-performance liquid chromatography (HPLC) or capillary electrophoresis (CE).[13]

-

Thiols: NBD-F also reacts readily with sulfhydryl groups in molecules like cysteine and glutathione.[9][10] The resulting NBD-thioether adducts, however, may have different photophysical properties and stability compared to their amine counterparts.[14] In some cases, NBD-thioether conjugates can be less stable, potentially leading to label migration to nearby amine residues.[14] Despite this, NBD-F and its derivatives are valuable probes for detecting and imaging thiols in biological systems.[15][16][17]

Applications in Biological Research

The fluorogenic reaction of NBD-F is the cornerstone of its utility in life sciences research. This "mechanism of action" allows for the sensitive detection and quantification of a wide range of biologically important molecules.

Quantitative Analysis of Amino Acids and Biogenic Amines

A primary application of NBD-F is in the pre-column derivatization of amino acids for HPLC analysis with fluorescence detection.[8][18][19] This method offers several advantages:

-

High Sensitivity: The fluorescence of the NBD-adducts allows for detection limits in the femtomole range.[6][18]

-

Mild Reaction Conditions: The derivatization can be performed at moderate temperatures (e.g., 60°C) and in a short time frame, preserving the integrity of the analytes.[11]

-

Stable Derivatives: The resulting NBD-amino acids are stable, allowing for robust and reproducible analysis.[8]

| Parameter | Value | Reference |

| Excitation Wavelength (λEx) | ~470 nm | [6][11] |

| Emission Wavelength (λEm) | ~530 nm | [6][11] |

| Typical Reaction pH | 8.0 - 10.0 | [11][12] |

| Typical Reaction Temperature | 50 - 60 °C | [11][12] |

| Typical Reaction Time | 1 - 30 min | [11][12] |

| Limit of Detection | ~10 fmol | [6] |

| Table 1: Key Parameters for NBD-F Derivatization |

Fluorescent Labeling and Bioimaging of Thiols

Intracellular thiols, such as glutathione (GSH) and cysteine (Cys), play critical roles in maintaining cellular redox homeostasis. NBD-based probes are widely used for their detection and imaging in living cells.[15][20] The reaction of NBD-F with intracellular thiols leads to a significant increase in fluorescence, allowing for the visualization of thiol distribution and dynamics.[15][17] These probes are cell-permeable and exhibit a "turn-on" fluorescence response upon reacting with thiols, providing a high signal-to-background ratio.[15][17]

Experimental Protocols

Protocol: Pre-column Derivatization of Amino Acids for HPLC

This protocol is a generalized procedure for the derivatization of amino acids in a sample for subsequent HPLC analysis.

Materials:

-

Sample containing amino acids

-

Borate buffer (50 mM, pH 8.0-9.5)

-

NBD-F solution (e.g., 100 mM in acetonitrile)

-

Hydrochloric acid (HCl) solution (e.g., 50 mM)

-

Heating block or water bath

-

HPLC system with a fluorescence detector (Ex: 470 nm, Em: 530 nm)

Procedure:

-

Sample Preparation: Prepare the sample in a suitable buffer, such as 50 mM borate buffer (pH 8.0) containing 20 mM EDTA.[11]

-

Reaction Mixture: In a microcentrifuge tube, mix 300 µL of the sample solution with 100 µL of 100 mM NBD-F in acetonitrile solution.[11] For different sample concentrations, the ratios may need optimization.

-

Incubation: Heat the mixture at 60°C for 1-7 minutes.[8][11] The optimal time may vary depending on the specific amino acids and their concentrations.

-

Reaction Termination: Immediately after incubation, cool the reaction vial on an ice bath to stop the reaction.[11]

-

Acidification: Add 400 µL of 50 mM HCl to the reaction mixture.[11] This step stabilizes the derivatives and prepares the sample for injection.

-

Analysis: Inject an appropriate volume of the final mixture into the HPLC system for separation and detection of the NBD-labeled amino acids.

Protocol: Bioimaging of Intracellular Thiols

This protocol provides a general guideline for using NBD-based probes for imaging thiols in live cells.

Materials:

-

Live cells cultured on coverslips or in imaging dishes

-

NBD-based thiol probe (e.g., a cell-permeable NBD-ether derivative)

-

Phosphate-buffered saline (PBS) or appropriate cell culture medium

-

Fluorescence microscope with appropriate filter sets (e.g., for FITC/GFP)

Procedure:

-

Cell Preparation: Grow cells to the desired confluency on a suitable imaging substrate.

-

Probe Loading: Prepare a stock solution of the NBD-based probe in DMSO. Dilute the stock solution to a final working concentration (e.g., 5-25 µM) in serum-free medium or PBS.

-

Incubation: Remove the culture medium from the cells and wash once with warm PBS. Add the probe-containing medium to the cells and incubate for 10-30 minutes at 37°C.[15]

-

Washing: After incubation, remove the probe solution and wash the cells two to three times with warm PBS to remove any excess, unreacted probe.

-

Imaging: Immediately image the cells using a fluorescence microscope. Use an excitation wavelength around 470-488 nm and collect the emission around 530-560 nm.

Broader Context: The Indazole Scaffold in Pharmacology

While this guide has focused on the well-documented mechanism of NBD-F as a chemical probe, it is worth noting that the indazole scaffold is a privileged structure in medicinal chemistry.[4] For instance, 7-nitroindazole (a related compound lacking the fluoro group and with a different ring system) is known to be a selective inhibitor of neuronal nitric oxide synthase (nNOS).[21] This indicates that the core indazole ring can indeed possess direct biological activity. The fluorine and nitro groups on this compound are known to enhance binding selectivity and metabolic stability in drug design, suggesting its primary role as a building block for more complex, pharmacologically active molecules.[1]

Conclusion

The "mechanism of action" of 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) is fundamentally a chemical one: a rapid and efficient nucleophilic aromatic substitution reaction with amines and thiols. This reaction transforms a non-fluorescent molecule into a highly fluorescent adduct, a property that has been masterfully exploited by researchers. This mechanism allows NBD-F to serve as a powerful tool for the sensitive quantification of amino acids, the labeling of proteins, and the imaging of crucial cellular components like thiols. Understanding this core mechanism is key to effectively applying NBD-F and its derivatives in a wide array of biological and chemical research, ultimately enabling deeper insights into complex biological systems.

References

-

Derivatization reaction of cysteine with 4-fluoro-7-nitrobenzofurazan (NBD-F). (n.d.). ResearchGate. Retrieved from [Link]

-

Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2. (n.d.). Dojindo Molecular Technologies. Retrieved from [Link]

-

Derivatization scheme for amino acids with NBD-F. (n.d.). ResearchGate. Retrieved from [Link]

-

Application of NBD-F for the determination of amines, amino acids and... (n.d.). ResearchGate. Retrieved from [Link]

-

A fully automated amino acid analyzer using NBD-F as a fluorescent derivatization reagent. (2004). Biomedical Chromatography, 18(9), 630-6. Retrieved from [Link]

-

A Highly Selective Fluorescent Probe for Thiol Bioimaging. (2007). Organic Letters, 9(22), 4443-4446. Retrieved from [Link]

-

NBD-based fluorescent probes for separate detection of cysteine and biothiols via different reactivities. (2020). Organic & Biomolecular Chemistry, 18(21). Retrieved from [Link]

-

HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione. (2022). Molecules, 27(23), 8345. Retrieved from [Link]

-

NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. (2020). Chemical Society Reviews, 49(19), 7033-7063. Retrieved from [Link]

-

A Highly Selective Fluorescent Probe for Thiol Bioimaging. (2007). Organic Letters. Retrieved from [Link]

-

Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides. (2016). Journal of the American Chemical Society, 138(12), 4225-4233. Retrieved from [Link]

-

New NBD-based fluorescent probes for biological thiols. (2025). ResearchGate. Retrieved from [Link]

-

4-Fluoro-7-nitrobenzofurazan. (n.d.). Wikipedia. Retrieved from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

-

4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis. (2007). Analytical Chemistry, 79(22), 8747-54. Retrieved from [Link]

-

7-Nitroindazole. (n.d.). Wikipedia. Retrieved from [Link]

-

Utilization of 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) as a fluorogenic reagent for the development of a spectrofluorometric assay method for taurine in energy drinks. (2020). Luminescence, 35(6), 841-847. Retrieved from [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry. Retrieved from [Link]

-

The Application of 7-Chloro-4-Nitrobenzoxadiazole and 4-Fluoro-7-Nitro-2,1,3-Benzoxadiazole for The Analysis of Amines and Amino. (2011). Gazi University Journal of Science, 24(4), 679-697. Retrieved from [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry, 87(9), 5985-5998. Retrieved from [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules, 26(23), 7354. Retrieved from [Link]

-

Indazole – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. scbt.com [scbt.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]

- 7. biotium.com [biotium.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2 Dojindo [dojindo.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - SG [thermofisher.com]

- 15. web.mit.edu [web.mit.edu]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. A fully automated amino acid analyzer using NBD-F as a fluorescent derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. 7-Nitroindazole - Wikipedia [en.wikipedia.org]

The Ascendant Role of Fluorinated Indazoles in Modern Therapeutics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of fluorinated indazoles, a class of heterocyclic compounds that has demonstrated significant therapeutic potential across a range of diseases, most notably in oncology. We will delve into the synthetic strategies for accessing these molecules, elucidate their mechanisms of action with a focus on kinase inhibition, and present a comprehensive overview of their diverse therapeutic applications, supported by preclinical and clinical data. This guide is intended to be a valuable resource for researchers engaged in the discovery and development of novel therapeutics, offering both foundational knowledge and practical insights into the burgeoning field of fluorinated indazoles.

The Fluorine Advantage in the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in drug discovery. It is a bioisostere of purine and is capable of engaging in key hydrogen bonding interactions with biological targets. The introduction of fluorine atoms into the indazole core can profoundly and beneficially alter its physicochemical and pharmacokinetic properties.

The high electronegativity and small van der Waals radius of fluorine can lead to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This often translates to a longer in vivo half-life and improved oral bioavailability.[1]

-

Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.[2]

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, influencing the ionization state of the molecule at physiological pH and thereby affecting its solubility, permeability, and target engagement.

-

Altered Conformation and Binding Affinity: The introduction of fluorine can induce specific conformational preferences in a molecule, leading to a more favorable interaction with the target protein and, consequently, higher potency and selectivity.

These advantageous properties have propelled the investigation of fluorinated indazoles in a multitude of therapeutic areas.

Synthetic Strategies for Accessing Fluorinated Indazoles

The synthesis of fluorinated indazoles can be broadly approached in two ways: by constructing the indazole ring from fluorinated precursors or by direct fluorination of a pre-existing indazole scaffold.

Synthesis from Fluorinated Precursors

A common strategy involves the cyclization of fluorinated aryl hydrazones. For instance, 7-fluoroindazole can be synthesized from 2,3-difluorobenzaldehyde and hydrazine hydrate.

Experimental Protocol: Synthesis of 7-Fluoro-1H-indazole [3]

-

To 2,3-difluorobenzaldehyde (1.85 g), add hydrazine monohydrate (3 mL).

-

Heat the reaction mixture with stirring at 180°C for 10 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water (20 mL) to the cooled mixture to precipitate the product.

-

Collect the precipitate by vacuum filtration.

-

The filtrate can be extracted with dichloromethane to recover any remaining product.

-

Combine the precipitate and the residue from the evaporated organic extract and purify by silica gel column chromatography using a chloroform/acetone eluent to afford 7-fluoro-1H-indazole.

Direct C-H Fluorination

Recent advances in synthetic methodology have enabled the direct, regioselective fluorination of the indazole ring. A notable example is the C-3 fluorination of 2H-indazoles using N-fluorobenzenesulfonimide (NFSI).[1][4]

Experimental Protocol: C-3 Fluorination of 2H-Indazole using NFSI [1][4]

-

In a reaction vessel, dissolve the 2H-indazole substrate (1.0 mmol) in water (5 mL).

-

Add N-fluorobenzenesulfonimide (NFSI) (1.2 mmol).

-

Stir the reaction mixture vigorously at room temperature under ambient air for the time indicated by TLC analysis.

-

Upon completion of the reaction, extract the mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 3-fluoro-2H-indazole.

This method is advantageous due to its mild reaction conditions, use of water as a green solvent, and high regioselectivity.[4]

Synthesis of N-Substituted Fluorinated Indazoles

N-functionalization of the indazole ring is a common strategy to modulate the compound's properties and explore different regions of the target's binding pocket. This can be achieved through various methods, including copper-catalyzed N-arylation of ortho-chlorinated arylhydrazones before cyclization.[5]

Mechanism of Action: A Focus on Kinase Inhibition

A significant proportion of research into the therapeutic applications of fluorinated indazoles has focused on their role as protein kinase inhibitors.[6] Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

Fluorinated indazoles often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase. The indazole core mimics the purine ring of ATP, and the nitrogen atoms can form crucial hydrogen bonds with the hinge region of the kinase, a key determinant of binding affinity.

Visualization of a Representative Kinase Inhibition Pathway

The following diagram illustrates the inhibition of a generic receptor tyrosine kinase (RTK) signaling pathway by a fluorinated indazole inhibitor.

Caption: Inhibition of a Receptor Tyrosine Kinase (RTK) pathway.

Therapeutic Applications of Fluorinated Indazoles

The unique properties conferred by fluorine have led to the exploration of fluorinated indazoles in a wide array of therapeutic areas.

Anticancer Activity

Fluorinated indazoles have shown significant promise as anticancer agents, primarily through their action as kinase inhibitors.

| Compound/Class | Target Kinase(s) | IC50/EC50 | Therapeutic Indication | Reference |

| 6-fluoroindazole derivative | ROCK1 | 14 nM | Cancer, Hypertension | [4] |

| 5-fluoroindazole derivatives | p38 Kinase | <10 µM | Inflammatory Diseases, Cancer | [4][7] |

| 7-fluoroindazole derivatives | Syk | 10-50 nM | Inflammatory Disorders, Cancer | [7] |

| Monofluorinated 3-guanidyl-indazoles | F1F0-ATPase | <5 µM | Cancer | [4][7] |

| Benzimidazole-indazole derivative (22f) | FLT3/D835Y | 0.199 nM | Acute Myeloid Leukemia | [8] |

Anti-inflammatory Activity

Fluorinated indazoles have also been investigated for their potential in treating inflammatory diseases. For example, a 6-fluoroindazole scaffold was developed as a selective antagonist of the TRPA1 cation channel with an IC50 of 0.043 µM, demonstrating in vivo anti-inflammatory activity.[4][7]

Antiviral Activity

Certain 5-fluoroindazole derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with activity against HIV.[4]

ADME/Tox Profile of Fluorinated Indazoles

A critical aspect of drug development is the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile. The fluorination of indazoles often leads to favorable ADME properties.

| Compound | Parameter | Value | Species | Reference |

| 6-fluoroindazole (52) | Oral Bioavailability | 61% | - | [4] |

| 6-fluoroindazoles (53a, 53b) | Oral Bioavailability | 49%, 53% | Rat | [4] |

| GNE-A (fluorinated pyrazolo[3,4-b]pyridine) | Oral Bioavailability | 11.2% - 88.0% | Rat, Mouse, Monkey, Dog | [9] |

| GNE-A | Plasma Protein Binding | 96.7-99.0% | - | [9] |

| CF3-substituted indazole analog of UT-155 | Metabolic Half-life (t½) | 53.71 min | Mouse | [1] |

Experimental Protocol: In Vitro Liver Microsomal Stability Assay [1]

-

Preparation of Reagents: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Prepare a phosphate buffer (pH 7.4) and an NADPH regenerating system.

-

Incubation: In a 96-well plate, add liver microsomes to the phosphate buffer to a final protein concentration of 0.5 mg/mL. Add the test compound to the microsome suspension and pre-incubate at 37°C for 5-10 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. Include a negative control without the NADPH regenerating system.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.

Biological Evaluation of Fluorinated Indazoles

A multi-faceted approach is required to evaluate the biological activity of fluorinated indazoles.

Workflow for Biological Evaluation

Caption: Workflow for the biological evaluation of fluorinated indazoles.

Experimental Protocol: MTT Cell Viability Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of the fluorinated indazole compound for 24-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Experimental Protocol: Western Blot Analysis

-

Protein Extraction: Lyse the treated cells and determine the protein concentration.

-

SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Fluorinated Indazoles in Clinical Trials